molecular formula C10H12O3 B1523989 Methyl 4-ethyl-2-hydroxybenzoate CAS No. 28844-13-5

Methyl 4-ethyl-2-hydroxybenzoate

Cat. No.: B1523989
CAS No.: 28844-13-5
M. Wt: 180.2 g/mol
InChI Key: MUQUCEGPXMSOSO-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4-ethyl-2-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial characteristics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with microbial cell membranes, where it disrupts the membrane integrity, leading to cell lysis. Additionally, this compound inhibits the activity of respiratory enzymes and electron transport enzymes in microbial cells, thereby preventing their growth and proliferation .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it disrupts the cell membrane, leading to cell death. In mammalian cells, it can mimic estrogen and bind to estrogen receptors, potentially influencing cell signaling pathways and gene expression. This estrogenic activity can lead to increased cell proliferation in certain tissues, such as breast tissue, and may impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell lysis. Additionally, it inhibits the activity of key enzymes involved in cellular respiration and electron transport, leading to a disruption in energy production and cell death. In mammalian cells, this compound can bind to estrogen receptors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic effects, including disruption of endocrine function and potential carcinogenicity. Studies have shown that high doses of this compound can lead to adverse effects on reproductive health and development in animal models .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis to 4-ethyl-2-hydroxybenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting metabolites are further processed through standard metabolic pathways, including conjugation with glucuronic acid or sulfate, and are eventually excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes. It can also be found in the cytoplasm, where it may interact with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 4-ethyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQUCEGPXMSOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxy-4-vinylbenzoate (2.31 g) in ethanol (25.0 mL) was added palladium-carbon (1.38 g), and the mixture was stirred overnight at room temperature under hydrogen atmosphere. The insoluble substance was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.43 g).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.38 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.